molecular formula C10H12BrFO B8033372 3-Bromo-5-tert-butyl-2-fluorophenol

3-Bromo-5-tert-butyl-2-fluorophenol

Cat. No.: B8033372
M. Wt: 247.10 g/mol
InChI Key: JKYVOAJRPNWQAE-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-2-fluorophenol is an organic compound with the molecular formula C10H12BrFO. It is a phenolic compound characterized by the presence of bromine, tert-butyl, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-2-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of 5-tert-butyl-2-fluorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butyl-2-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-azido-5-tert-butyl-2-fluorophenol or 3-thiocyanato-5-tert-butyl-2-fluorophenol.

    Oxidation: Formation of 3-bromo-5-tert-butyl-2-fluoroquinone.

    Reduction: Formation of 5-tert-butyl-2-fluorophenol.

Scientific Research Applications

3-Bromo-5-tert-butyl-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butyl-2-fluorophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine, tert-butyl, and fluorine groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-tert-butylphenol
  • 3-Bromo-2-fluorophenol
  • 5-tert-Butyl-2-fluorophenol

Uniqueness

3-Bromo-5-tert-butyl-2-fluorophenol is unique due to the combination of bromine, tert-butyl, and fluorine substituents on the phenolic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-5-tert-butyl-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-10(2,3)6-4-7(11)9(12)8(13)5-6/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYVOAJRPNWQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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